![molecular formula C18H21Cl2N9S2 B1462401 2-[5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]-N,N-dimethylethanamine;hydrochloride](/img/structure/B1462401.png)
2-[5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]-N,N-dimethylethanamine;hydrochloride
Vue d'ensemble
Description
WS-383 est un inhibiteur sélectif, puissant et réversible de l'interaction entre la protéine 1 de nédylation défectueuse de la culline (DCN1) et l'enzyme de conjugaison de l'ubiquitine E2 M (UBC12). Ce composé a une valeur de CI50 de 11 nM, indiquant sa grande efficacité pour inhiber cette interaction protéine-protéine spécifique . WS-383 est principalement utilisé dans la recherche scientifique pour étudier le processus de nédylation et ses implications dans divers processus cellulaires .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de WS-383 implique plusieurs étapes, à partir de matières premières facilement disponibles. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions spécifiques de température et de pression pour garantir un rendement élevé et une pureté élevée .
Méthodes de production industrielle
La production industrielle de WS-383 suit des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour la rentabilité et l'efficacité, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour gérer de grands volumes de réactifs et de produits . Des mesures de contrôle qualité sont mises en œuvre pour garantir la cohérence et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
WS-383 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans WS-383.
Substitution : Diverses réactions de substitution peuvent être effectuées pour introduire différents substituants sur le noyau triazolo[1,5-a]pyrimidine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent l'utilisation de réactifs halogénés et de catalyseurs tels que le palladium sur carbone.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de WS-383 avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des études et des applications supplémentaires .
Applications de la recherche scientifique
WS-383 a un large éventail d'applications dans la recherche scientifique, notamment :
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la voie de la nédylation.
Mécanisme d'action
WS-383 exerce ses effets en inhibant l'interaction entre DCN1 et UBC12, qui sont des composants essentiels de la voie de la nédylation. Cette inhibition empêche la nédylation des ligases cullin-RING (CRLs), conduisant à l'accumulation de protéines telles que p21, p27 et NRF2 . Les cibles moléculaires et les voies impliquées comprennent l'interaction DCN1-UBC12 et les effets en aval sur les CRL et la dégradation des protéines .
Applications De Recherche Scientifique
WS-383 has a wide range of applications in scientific research, including:
Mécanisme D'action
WS-383 exerts its effects by inhibiting the interaction between DCN1 and UBC12, which are crucial components of the neddylation pathway. This inhibition prevents the neddylation of cullin-RING ligases (CRLs), leading to the accumulation of proteins such as p21, p27, and NRF2 . The molecular targets and pathways involved include the DCN1-UBC12 interaction and the downstream effects on CRLs and protein degradation .
Comparaison Avec Des Composés Similaires
Composés similaires
Nutlin-3a : Un autre inhibiteur ciblant la voie de la nédylation mais avec des cibles moléculaires différentes.
TAS4464 : Un inhibiteur puissant de la nédylation avec une structure chimique différente.
Unicité de WS-383
WS-383 se distingue par sa grande sélectivité et sa puissance pour inhiber l'interaction DCN1-UBC12. Sa nature réversible et sa faible valeur de CI50 en font un outil précieux dans la recherche scientifique pour étudier le processus de nédylation et ses implications dans diverses maladies .
Activité Biologique
The compound 2-[5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]-N,N-dimethylethanamine; hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core, which is known for its versatility in drug design. The presence of a 4-chlorophenyl group and various sulfur-containing moieties enhances its biological profile. The molecular formula is C₁₈H₃₁ClN₄S₃, with a molecular weight of approximately 420.12 g/mol.
Anticancer Activity
Research indicates that compounds containing the triazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. These compounds have been shown to inhibit various kinases involved in cancer progression. For instance:
- A study demonstrated that derivatives of triazolo-pyrimidines can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specific IC₅₀ values were reported in the low micromolar range against CDK-2, highlighting their potential as anticancer agents .
Antimicrobial Effects
The compound's structural features suggest potential antimicrobial activity. Compounds with similar scaffolds have been evaluated for their efficacy against bacterial and fungal strains. Preliminary studies show promising results against certain pathogens, although specific data on this compound remains limited.
Enzymatic Inhibition
The triazolo-pyrimidine derivatives have also been explored for their ability to inhibit enzymes involved in various metabolic pathways. In particular:
- Inhibition studies have shown that these compounds can act as effective inhibitors of certain enzymes linked to inflammatory pathways and cancer metabolism .
The biological activity of the compound is largely attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : The triazolo-pyrimidine structure allows for competitive inhibition at ATP-binding sites on kinases.
- Metal Chelation : The nitrogen atoms in the triazole ring can chelate metal ions, which may play a role in disrupting enzyme functions .
- Receptor Modulation : There is evidence suggesting that such compounds may modulate receptor activity, influencing signaling pathways related to cell proliferation and survival.
Study 1: Anticancer Activity
A focused screening campaign involving over 3,000 compounds identified several promising candidates based on their ability to inhibit CDKs. The derivatives of the triazolo-pyrimidine scaffold were found to be particularly effective against CDK-2 with an IC₅₀ value significantly lower than traditional inhibitors .
Study 2: Enzymatic Activity
In another study published in MDPI, researchers synthesized various pyrazolo[1,5-a]pyrimidines and evaluated their enzymatic inhibitory activities. The findings indicated that modifications at specific positions on the triazole ring could enhance inhibitory potency against target enzymes .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of triazolo-pyrimidine precursors and sulfanyl group introduction. For example:
- Step 1 : React 7-chloro-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine with a thiol-containing intermediate (e.g., tetrazole-thiol derivatives) in a polar aprotic solvent like N-methylpyrrolidone (NMP) under inert gas (N₂) .
- Step 2 : Quench the reaction with water and purify via recrystallization (ethanol-DMF mixtures are effective for similar compounds) .
- Yield Optimization : Use stoichiometric excess of nucleophilic reagents (e.g., amines or thiols) and monitor reaction progress with TLC or HPLC. Yields for analogous triazolopyrimidines range from 31% to ~50% depending on substituent reactivity .
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction data collected at low temperature (e.g., 100 K) improves resolution. For example, triazolopyrimidine derivatives with chlorophenyl groups have been resolved with R-factors < 0.05 .
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Key peaks include δ ~7.4–7.5 ppm (aromatic protons from 4-chlorophenyl) and δ ~2.5–3.1 ppm (N,N-dimethyl groups) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ ions. For a related compound, m/z 317 was observed .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the triazolopyrimidine ring) influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare analogs with varying substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) using in vitro assays. For example:
- Anticancer Activity : Triazolopyrimidines with 4-chlorophenyl groups show enhanced cytotoxicity due to increased lipophilicity and target binding (e.g., IC₅₀ values < 1 μM in some cancer cell lines) .
- Enzymatic Inhibition : Use radioligand binding assays to quantify affinity for targets like dihydroorotate dehydrogenase (DHODH), where substituent polarity affects inhibitory potency .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites. For example, the 4-chlorophenyl group may occupy hydrophobic pockets in DHODH .
Q. How can contradictory data in biological assays be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum concentration, incubation time). For instance, discrepancies in IC₅₀ values may arise from differences in ATP levels in cytotoxicity assays .
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity. For example, demethylation of N,N-dimethyl groups can alter solubility and efficacy .
- Orthogonal Assays : Validate results using multiple methods (e.g., fluorescence-based ATP assays and colony formation assays) .
Q. What strategies improve the compound’s pharmacokinetic (PK) profile for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Formulate with co-solvents (e.g., PEG-400) or cyclodextrins. For related triazolopyrimidines, logP values >3 indicate hydrophobicity, necessitating solubilization aids .
- Metabolic Stability : Conduct microsomal stability assays (e.g., liver microsomes from rats/humans). Replace metabolically labile groups (e.g., methylsulfanyl) with stable bioisosteres (e.g., trifluoromethyl) .
- DMPK Studies : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models. For FLAP inhibitors, optimized PK profiles showed t₁/₂ >6 hours and low clearance .
Q. Experimental Design Considerations
Q. What in silico tools are recommended for predicting off-target interactions?
- Methodological Answer :
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify potential off-targets (e.g., kinase or cytochrome P450 isoforms) .
- Machine Learning : Train models on ChEMBL data to predict toxicity (e.g., hepatotoxicity) based on structural fingerprints .
- Docking Validation : Cross-check predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding mode stability .
Q. How can reaction conditions be optimized for scale-up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (20–80°C), solvent (DMF vs. DMSO), and catalyst loading .
- Purification : Replace column chromatography with recrystallization or fractional distillation for cost-effective scale-up. For example, ethanol-water mixtures efficiently purify sulfanyl-containing intermediates .
- Green Chemistry : Substitute hazardous solvents (e.g., dioxane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Propriétés
IUPAC Name |
2-[5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]-N,N-dimethylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN9S2.ClH/c1-12-10-15(30-18-22-24-25-27(18)9-8-26(2)3)28-16(20-12)21-17(23-28)29-11-13-4-6-14(19)7-5-13;/h4-7,10H,8-9,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZUAAKUJAXXHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)SC3=NN=NN3CCN(C)C)SCC4=CC=C(C=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.